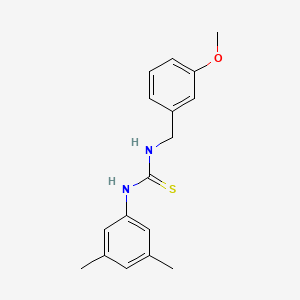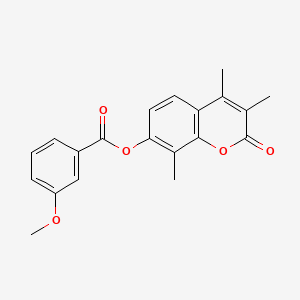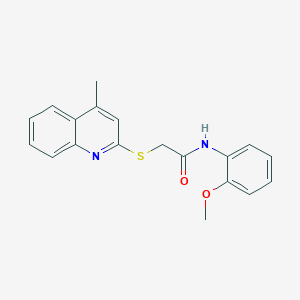
(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the substituted benzothiazole with 4-chlorophenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, benzothiazole derivatives are often studied for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities. Specific studies would be required to determine the exact biological activities of this compound.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and dyes. Their chemical stability and reactivity make them suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Aminobenzothiazole: A derivative with potential antimicrobial and anticancer properties.
6-Methylbenzothiazole: Similar in structure, often used in the synthesis of more complex molecules.
Uniqueness
(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Propiedades
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-3-10-22-15-9-4-12(2)11-16(15)24-18(22)21-17(23)20-14-7-5-13(19)6-8-14/h1,4-9,11H,10H2,2H3,(H,20,23)/b21-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKLOWCVWLVSDU-DYTRJAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)NC3=CC=C(C=C3)Cl)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(/C(=N\C(=O)NC3=CC=C(C=C3)Cl)/S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5745068.png)
METHANONE](/img/structure/B5745076.png)
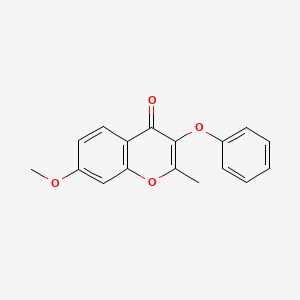
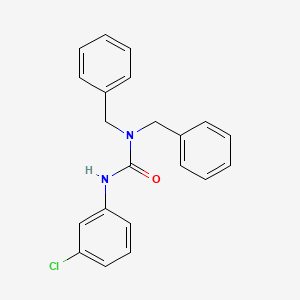
![[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate](/img/structure/B5745094.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5745130.png)
![2-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5745138.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![3-{[(4-chlorophenyl)methyl]amino}cyclohex-2-en-1-one](/img/structure/B5745151.png)
![N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE](/img/structure/B5745160.png)
